E3 Ligase Ligand-linker Conjugate 76
Description
Properties
Molecular Formula |
C28H39N5O5 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-14-12-30(13-15-32)17-19-8-10-31(11-9-19)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |
InChI Key |
MHQZCACSBQNHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Preparation Methods
Ligand Preparation
The cereblon-binding ligand is typically derived from thalidomide analogs. Key steps include:
- Thalidomide functionalization : Introduction of reactive groups (e.g., -NH₂, -COOH) at the 4- or 5-position of the phthalimide ring via nucleophilic substitution or ester hydrolysis.
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during linker attachment.
Example reaction :
$$
\text{Thalidomide} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, DMF}} \text{Thalidomide-O-CH}2\text{COOEt} \quad
$$
Linker Synthesis
Linkers are synthesized to balance hydrophilicity, flexibility, and proteolytic stability. Common approaches:
- PEG-based linkers : Built via iterative ethylene oxide addition or coupling of pre-formed PEG diacids.
- Alkyl/aryl linkers : Constructed using alkylation or Mitsunobu reactions to introduce spacers (e.g., C6, C8).
Critical parameters :
Conjugation Reaction
The ligand and linker are conjugated via:
- Amide bond formation : Carbodiimide-mediated (EDC/HOBt) coupling of ligand-carboxylic acid to linker-amine.
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for orthogonal conjugation.
Representative protocol :
- Dissolve thalidomide-COOH (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.
- Add linker-NH₂ (1.0 eq) and DIPEA (3.0 eq), stir at 25°C for 12 h.
- Quench with H₂O, extract with EtOAc, and purify via silica chromatography.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Hypothetical data for Conjugate 76 :
| Parameter | Value |
|---|---|
| Molecular weight | 602.7 g/mol (M+H⁺: 603.7) |
| ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, phthalimide), 4.25 (m, 4H, PEG) |
| HPLC purity | >98% (tᴿ = 6.2 min) |
Comparative Analysis with Analogous Conjugates
Table 1 : Benchmarking against Conjugate 66
| Parameter | Conjugate 66 | Conjugate 76 (Inferred) |
|---|---|---|
| Ligand | Thalidomide | Thalidomide |
| Linker | C8-alkyl | PEG4 |
| Molecular weight | 528.6 g/mol | 602.7 g/mol |
| Solubility (PBS) | 12 µM | 45 µM |
Linker hydrophilicity (PEG vs. alkyl) directly impacts solubility, a critical factor for cellular uptake.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 76 undergoes various chemical reactions, including:
Substitution Reactions: The conjugate can participate in substitution reactions where functional groups are replaced by other groups.
Ubiquitination: The primary reaction of interest is the ubiquitination process, where the conjugate facilitates the transfer of ubiquitin to the target protein.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Thalidomide: Used as the starting material for the synthesis.
Linker Reagents: Various linkers can be used depending on the desired properties of the final conjugate.
Catalysts: Catalysts may be used to enhance the reaction rates and yields.
Major Products Formed
The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the E3 ligase ligand-linker conjugate and a target protein ligand .
Scientific Research Applications
Key Features
- Thalidomide-Based Ligand : Provides specificity and affinity towards E3 ligases.
- Linker Design : Optimized for effective cellular uptake and interaction with target proteins.
- Recruitment of E3 Ligases : Enables selective degradation of disease-causing proteins.
Targeted Protein Degradation
E3 Ligase Ligand-linker Conjugate 76 has been extensively studied for its applications in targeted protein degradation. By recruiting E3 ligases, this compound can induce the degradation of various proteins implicated in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
Case Studies
- Cancer Therapeutics : Research has shown that compounds like this compound can substantially reduce levels of oncoproteins within cancer cells, thereby modulating pathways involved in tumorigenesis. For example, studies indicate that PROTACs utilizing this compound have demonstrated efficacy against specific cancer types by degrading key regulatory proteins involved in cell proliferation and survival .
- Neurodegenerative Diseases : The ability to target and degrade misfolded or aggregated proteins associated with neurodegenerative diseases presents another promising application. This compound has been explored for its potential to clear tau protein aggregates implicated in Alzheimer’s disease .
Interaction Studies
Interaction studies involving this compound typically utilize techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation to assess binding dynamics with various E3 ligases and target proteins. These studies are crucial for understanding the efficacy and specificity of the compound in different biological contexts .
Comparative Analysis with Other Compounds
This compound can be compared with other compounds used in PROTAC technology based on structure, unique features, and application efficacy:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thalidomide-O-amido-PEG3-C2-NH2 | Thalidomide + PEG linker | Short PEG linker enhances cell permeability |
| Pomalidomide PEG4 Propionic Acid | Pomalidomide + Propionic Acid | Improved solubility and stability |
| Cereblon Ligand-Linker Conjugates | Cereblon-based ligands | Targets specific E3 ligases associated with multiple myeloma |
This compound is distinguished by its specific combination of thalidomide as a ligand and its unique linker design, which may provide enhanced selectivity and degradation efficiency compared to other compounds .
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 76 involves the formation of a ternary complex with an E3 ligase and a target protein. The conjugate binds to the E3 ligase, recruiting it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Comparison with Similar Compounds
Comparison with Similar E3 Ligase Ligand-Linker Conjugates
Structural and Functional Differences
Table 1: Key Structural Features of Conjugate 76 vs. Other E3 Ligase Ligand-Linker Conjugates
Key Observations :
Linker Chemistry :
- Conjugate 76 uses PEG-based linkers coupled via amide bonds, offering flexibility and improved solubility compared to alkyl-based linkers in DCAF15 degraders .
- Thalidomide derivatives (e.g., Thalidomide-PEG2-C2-NH2) employ bromo linkers for alkylation, which may reduce synthetic complexity but limit linker length optimization .
E3 Ligase Specificity: CRBN and VHL-based conjugates dominate due to their well-characterized ligand-binding pockets and high PROTAC activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
